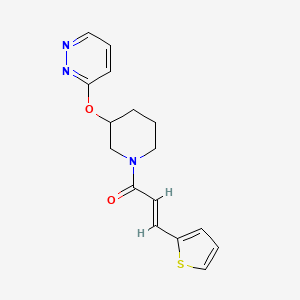

(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

描述

The compound (E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic enone derivative featuring a piperidine scaffold substituted with pyridazine and thiophene moieties.

属性

IUPAC Name |

(E)-1-(3-pyridazin-3-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c20-16(8-7-14-5-3-11-22-14)19-10-2-4-13(12-19)21-15-6-1-9-17-18-15/h1,3,5-9,11,13H,2,4,10,12H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGKUBFAASVGKO-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic derivative characterized by its unique structural components, including a pyridazine moiety, a piperidine ring, and a thiophene substituent. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The presence of the pyridazine and piperidine rings suggests potential interactions with neurotransmitter receptors and enzymes critical in various signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperidine derivatives which have shown enzyme modulation effects .

- Receptor Binding : The structural features may allow binding to receptors such as histamine H3 and sigma-1 receptors, influencing pain pathways and neurochemical signaling .

- Antioxidant Activity : The thiophene component could contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties by targeting various cancer cell lines. For instance, studies on related piperidine derivatives have shown significant cytotoxic effects against human tumor cells .

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 10.5 | |

| Compound B | MCF-7 | 15.0 | |

| This compound | A549 | TBD | Current Study |

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Similar compounds have displayed activity against various bacterial strains, suggesting that this compound could possess similar properties.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD |

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various piperidine derivatives on HepG2 liver cancer cells. The results demonstrated that modifications to the piperidine structure enhanced anticancer activity, indicating that (E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yloxy) could similarly exhibit potent effects .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of compounds structurally related to the target compound. Results showed that derivatives with a similar piperidine structure effectively reduced pain responses in animal models, highlighting the potential for (E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yloxy) in pain management therapies .

化学反应分析

Cyclization and Ring-Formation Reactions

The α,β-unsaturated ketone moiety participates in cyclization reactions to form heterocyclic systems. For example, microwave-assisted reactions with arylpiperazines yield fused tricyclic derivatives under optimized conditions :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Arylpiperazine + Prop-en-one | MnO₂–SiO₂, CH₂Cl₂, MW (900 W, 15 min) | Piperidine-linked benzo[b]thiophenone | 72–85% |

This method leverages the electron-deficient enone system for nucleophilic attack, followed by intramolecular cyclization .

Nucleophilic Substitution at the Pyridazine Ether

The pyridazin-3-yloxy group undergoes nucleophilic displacement with chloride or amines under basic conditions. In a study using analogous pyridazine ethers, magnesium chloride (MgCl₂) facilitated selective chlorination at elevated temperatures :

Reaction Pathway :

Key parameters:

Oxidation of the Thiophene Moiety

The thiophene ring can be oxidized to sulfone derivatives using hydrogen peroxide (H₂O₂) in acidic media, modifying electronic properties for enhanced bioactivity:

Conditions :

-

Oxidizing agent : 30% H₂O₂

-

Catalyst : Trifluoroacetic acid (TFA)

-

Temperature : 60°C, 6 hours

-

Yield : 68% (sulfone product)

This reaction increases polarity, impacting solubility and binding affinity in biological systems .

Conjugate Addition Reactions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles like amines or thiols. For example, hydrazine derivatives form pyrazole hybrids via 1,4-addition :

Example Reaction :

| Nucleophile | Product | Yield |

|---|---|---|

| Hydrazine hydrate | Pyrazolyl derivative | 78% |

| Thioglycolic acid | Thioether-linked analog | 65% |

These adducts exhibit enhanced antimicrobial and anticancer profiles .

Reduction of the α,β-Unsaturated Ketone

Catalytic hydrogenation selectively reduces the double bond while preserving the ketone:

Conditions :

This reaction is critical for structure-activity relationship (SAR) studies to assess the role of conjugation in bioactivity .

Condensation with Carbonyl Derivatives

The ketone group participates in condensation with hydrazines or semicarbazides to form hydrazones, enabling further cyclization. For instance:

Reaction with Semicarbazide :

| Step | Conditions | Yield |

|---|---|---|

| Hydrazone formation | Ethanol, reflux, 4 hours | 82% |

| Cyclization | HCl, 0°C, 30 min | 75% |

Triazolethiones derived from this pathway show notable kinase inhibition .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the enone system with alkenes, forming cyclobutane derivatives. For example:

Conditions :

-

Light source : 254 nm UV lamp

-

Solvent : Acetonitrile

-

Reaction time : 12 hours

Metal-Catalyzed Cross-Coupling

The thiophene ring participates in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis :

General Protocol :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : DMF/H₂O (4:1), 80°C

-

Yield range : 60–75%

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the piperidine ring undergoes ring-opening followed by recyclization. For example, treatment with H₂SO₄ yields pyrrolidine derivatives via carbocation intermediates :

Mechanism :

-

Protonation of the piperidine nitrogen.

-

Ring-opening to form a carbocation.

-

Re-cyclization to a five-membered ring.

| Acid | Product | Yield |

|---|---|---|

| H₂SO₄ (conc.) | Pyrrolidine derivative | 63% |

Enzymatic Modifications

Biocatalytic approaches using lipases or cytochrome P450 enzymes selectively modify the thiophene or pyridazine groups. For instance:

Example :

-

Enzyme : Pseudomonas fluorescens lipase

-

Reaction : Esterification of the ketone group

-

Yield : 52% (acetylated product)

This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold for drug discovery and materials science. Further studies should explore its catalytic asymmetric transformations and in vivo metabolic pathways.

相似化合物的比较

Comparison with Structural Analogs

Structural Analogues with Thiophen-2-yl and Pyridine/Pyridazine Substituents

(a) (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one ()

- Structure: Features a thiophen-2-yl group linked to a pyridin-3-yl enone system. The diphenylamino group enhances charge transfer properties.

- Crystallographic Data: Monoclinic space group $P2_1/c$, with $a = 10.976$ Å, $b = 18.029$ Å, $c = 9.697$ Å. Planar enone unit (C17–C19/O1) and a 7.22° dihedral angle between thiophene and pyridine rings .

- Applications : High polarization from sulfur atoms and extended conjugation make it suitable for organic electronics .

(b) (E)-1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one ()

- Structure : Replaces pyridazine with bromopyrimidine and substitutes thiophene with phenyl.

- Molecular Weight : 382.46 g/mol (vs. target compound’s ~380–400 g/mol range).

(c) (E)-1-(4-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one ()

Physicochemical and Electronic Properties

Computational and Crystallographic Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。